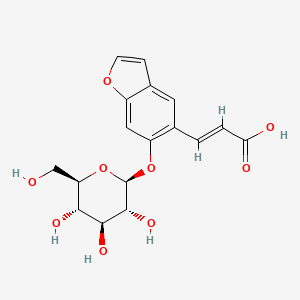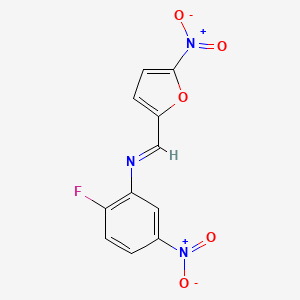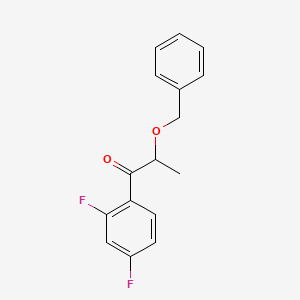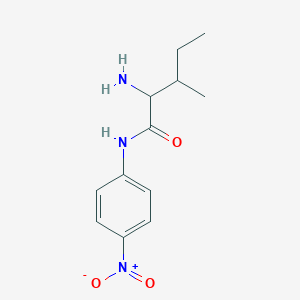
trans-Psoralenoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psoralenoside is a naturally occurring benzofuran glycoside found in the seeds of Psoralea corylifolia, commonly known as Babchi. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. Psoralenoside is structurally related to psoralen, a well-known furanocoumarin, but differs by the presence of a glycoside moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of psoralenoside typically involves the extraction of Psoralea corylifolia seeds followed by chromatographic separation. The process begins with the backflow extraction of the seeds using water, followed by concentration of the extract. Acid hydrolysis is then performed, and the hydrolysate is subjected to macroporous adsorption resin to remove impurities. The purified extract is then eluted using an ethanol-water solution, and further purification is achieved through silica gel column chromatography .
Industrial Production Methods: Industrial production of psoralenoside follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Psoralenoside undergoes various chemical reactions, including:
Oxidation: Psoralenoside can be oxidized to form psoralen and other related compounds.
Reduction: Reduction reactions can convert psoralenoside to its corresponding alcohol derivatives.
Substitution: Substitution reactions involving psoralenoside can lead to the formation of various derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include psoralen, isopsoralen, and various glycoside derivatives .
Wissenschaftliche Forschungsanwendungen
Psoralenoside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various furanocoumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cancer, and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and cosmetic products.
Wirkmechanismus
Psoralenoside exerts its effects through several molecular mechanisms:
DNA Intercalation: Psoralenoside intercalates into the DNA double helix, forming covalent bonds with pyrimidine bases upon exposure to ultraviolet light. This leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription.
Signal Transduction Pathways: Psoralenoside modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Anti-inflammatory Effects: Psoralenoside has been shown to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory genes.
Vergleich Mit ähnlichen Verbindungen
Psoralenoside is unique among benzofuran glycosides due to its glycoside moiety, which enhances its solubility and bioavailability. Similar compounds include:
Psoralen: A parent compound without the glycoside moiety, known for its use in PUVA therapy.
Isopsoralenoside: A structural isomer of psoralenoside with similar biological activities.
Bavachin: Another benzofuran derivative found in Psoralea corylifolia with distinct pharmacological properties.
Eigenschaften
Molekularformel |
C17H18O9 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(E)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1+/t12-,14-,15+,16-,17-/m1/s1 |
InChI-Schlüssel |
XRLPSAYLYDMYGX-UWANWNIRSA-N |
Isomerische SMILES |
C1=COC2=CC(=C(C=C21)/C=C/C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)



![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)

![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)

